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Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-1H-pyrazole-4-
carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug

discovery. While a specific CAS number for this compound is not readily available in public

databases, this guide outlines a robust synthetic methodology based on the widely applicable

Vilsmeier-Haack reaction. The document details a representative experimental protocol,

expected analytical data, and explores the role of pyrazole-containing compounds in

modulating key signaling pathways relevant to drug development. The information is presented

to be a valuable resource for researchers engaged in the synthesis and application of novel

pyrazole derivatives.

Introduction
Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a

broad spectrum of biological activities.[1][2] The pyrazole scaffold is a privileged structure in

medicinal chemistry, found in numerous FDA-approved drugs.[2] The introduction of an

aldehyde functionality at the 4-position of the pyrazole ring provides a versatile synthetic

handle for the elaboration into a diverse array of more complex molecules, making pyrazole-4-

carbaldehydes key intermediates in drug discovery programs. This guide focuses on the 3-ethyl

substituted variant, providing a technical framework for its synthesis and potential applications.
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Physicochemical Properties and Data
As a specific CAS number for 3-Ethyl-1H-pyrazole-4-carbaldehyde could not be located, the

following table summarizes expected and representative analytical data based on the closely

related and well-characterized compound, 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde. This

data is intended to serve as a benchmark for researchers synthesizing and characterizing the

title compound.

Property
Representative Data (for 1-Ethyl-3-phenyl-
1H-pyrazole-4-carbaldehyde)

Molecular Formula C₁₂H₁₂N₂O

Molecular Weight 200.24 g/mol

Appearance Expected to be a solid

¹H NMR (CDCl₃, ppm)

δ 1.5 (t, 3H, CH₃), 4.2 (q, 2H, CH₂), 7.4-7.6 (m,

5H, Ar-H), 8.0 (s, 1H, pyrazole-H), 9.9 (s, 1H,

CHO)

¹³C NMR (CDCl₃, ppm)
δ 15.1, 45.2, 118.9, 128.5, 129.0, 129.8, 132.1,

140.5, 153.2, 185.6

Mass Spectrometry M+ peak corresponding to the molecular weight

Infrared (IR, cm⁻¹) ~1680 (C=O stretching of aldehyde)

Synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde
The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the

Vilsmeier-Haack reaction.[3][4][5] This reaction involves the formylation of an electron-rich

substrate, in this case, a suitably substituted hydrazone, using the Vilsmeier reagent, which is

typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide

like N,N-dimethylformamide (DMF).[6][7]

General Reaction Scheme
The synthesis is a two-step process:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b115078?utm_src=pdf-body
https://www.benchchem.com/product/b115078?utm_src=pdf-body
https://www.researchgate.net/publication/281678120_Synthesis_of_Pyrazoles_via_Vilsmeier_Haack_reaction_and_their_pyrazolone_thiazolidinedione_derivatives_A_comparative_study_of_conventional_and_microwave_routes
https://pmc.ncbi.nlm.nih.gov/articles/PMC10478505/
https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
https://pdfs.semanticscholar.org/d521/8b0c9fd2dbf695675ce5a16d6279039262c7.pdf?skipShowableCheck=true
https://www.chemistrysteps.com/vilsmeier-haack-reaction/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formation of Hydrazone: Reaction of an appropriate ketone (e.g., 1-phenylbutan-2-one) with

a hydrazine derivative.

Vilsmeier-Haack Cyclization and Formylation: The resulting hydrazone is then treated with

the Vilsmeier reagent to yield the target 3-Ethyl-1H-pyrazole-4-carbaldehyde.

Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for the synthesis of analogous pyrazole-

4-carbaldehydes.[8][9][10]

Step 1: Synthesis of the Hydrazone Intermediate

To a solution of the starting ketone (1 equivalent) in ethanol, add the desired hydrazine (1

equivalent).

Add a catalytic amount of a suitable acid (e.g., acetic acid).

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried

under vacuum.

Step 2: Vilsmeier-Haack Reaction

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube,

place anhydrous N,N-dimethylformamide (DMF) and cool it in an ice bath to 0-5 °C.

Slowly add phosphorus oxychloride (POCl₃) (typically 2-3 equivalents) dropwise to the

cooled DMF with constant stirring, maintaining the temperature below 10 °C.

After the addition is complete, stir the mixture at room temperature for 30 minutes to form the

Vilsmeier reagent.

Add the hydrazone from Step 1 portion-wise to the Vilsmeier reagent.
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Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. Monitor

the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed

ice with vigorous stirring.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or

sodium hydroxide solution until the pH is approximately 7-8.

The precipitated solid product is collected by filtration, washed thoroughly with water, and

dried.

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or

ethyl acetate) or by column chromatography on silica gel.

Visualization of Key Processes
Vilsmeier-Haack Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of a pyrazole-4-

carbaldehyde using the Vilsmeier-Haack reaction.
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Vilsmeier-Haack Synthesis Workflow
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Pyrazoles in Kinase Inhibition Signaling
Pyrazole derivatives are prominent scaffolds in the design of protein kinase inhibitors, which

are crucial in cancer therapy and the treatment of inflammatory diseases.[11][12][13] They

often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and

preventing the phosphorylation of downstream substrates.

The diagram below depicts a simplified signaling pathway where a pyrazole-based inhibitor

blocks the action of a protein kinase.
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Kinase Inhibition by a Pyrazole Derivative
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Applications in Drug Development
The pyrazole-4-carbaldehyde scaffold is a valuable starting point for the synthesis of a wide

range of biologically active molecules. The aldehyde group can be readily transformed into

other functional groups, such as:

Imines and Schiff bases: Through condensation with primary amines.

Alcohols: Via reduction.

Carboxylic acids: Through oxidation.

Heterocyclic rings: By condensation with various binucleophiles.

These transformations allow for the generation of large libraries of compounds for screening

against various biological targets, including kinases, G-protein coupled receptors, and

enzymes. The inherent drug-like properties of the pyrazole core make these derivatives

attractive candidates for lead optimization in drug discovery campaigns.

Conclusion
While the specific compound 3-Ethyl-1H-pyrazole-4-carbaldehyde is not extensively

documented with a registered CAS number, its synthesis is readily achievable through well-

established synthetic routes like the Vilsmeier-Haack reaction. This guide provides the

necessary theoretical and practical framework for its preparation and characterization. The

versatility of the pyrazole-4-carbaldehyde scaffold, coupled with the proven importance of

pyrazoles in medicinal chemistry, underscores the potential of this compound as a valuable

intermediate for the development of novel therapeutics. Researchers are encouraged to use

the provided information as a foundation for their synthetic and drug discovery efforts in this

promising area of chemical biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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